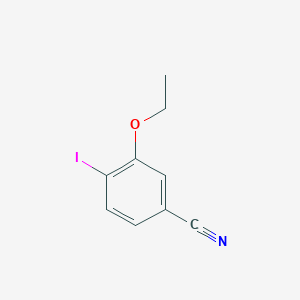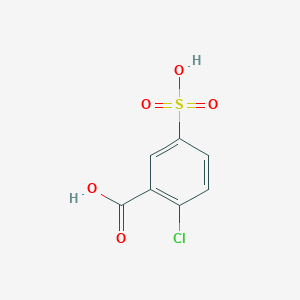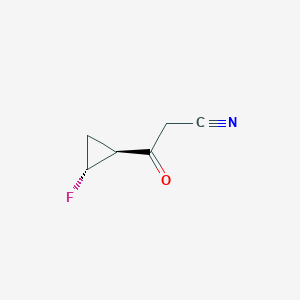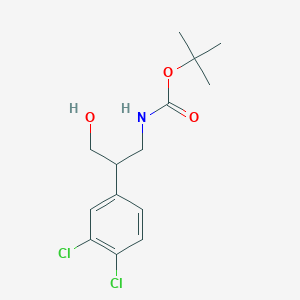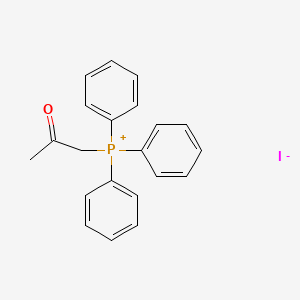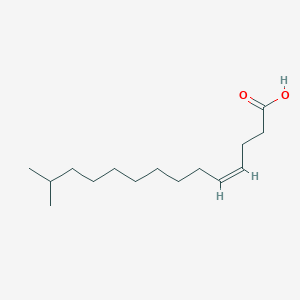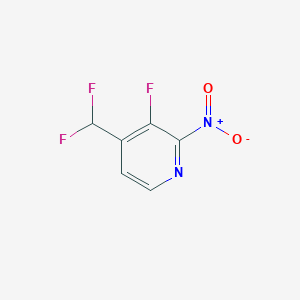
4-(Difluoromethyl)-3-fluoro-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3-fluoro-2-nitropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and nitro groups in its structure imparts unique chemical properties, making it a valuable compound for various applications in medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine typically involves the introduction of difluoromethyl and nitro groups onto a pyridine ring. One common method involves the difluoromethylation of a pyridine derivative followed by nitration. The difluoromethylation can be achieved using difluoromethylation reagents such as ClCF₂H or difluorocarbene reagents under specific reaction conditions . The nitration process can be carried out using mixed acids (e.g., nitric acid and sulfuric acid) under controlled temperature and reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time . This method is particularly advantageous for large-scale production, reducing waste and improving safety.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-3-fluoro-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
4-(Difluoromethyl)-3-fluoro-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing binding affinity and specificity . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
4-(Difluoromethyl)-3-fluoro-2-nitropyridine can be compared with other fluorinated pyridine derivatives:
4-(Trifluoromethyl)-3-fluoro-2-nitropyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
4-(Difluoromethyl)-3-chloro-2-nitropyridine: Contains a chlorine atom instead of a fluorine atom, affecting its reactivity and applications.
4-(Difluoromethyl)-3-fluoro-2-aminopyridine: The nitro group is replaced with an amino group, resulting in different biological activities and applications
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
特性
分子式 |
C6H3F3N2O2 |
|---|---|
分子量 |
192.10 g/mol |
IUPAC名 |
4-(difluoromethyl)-3-fluoro-2-nitropyridine |
InChI |
InChI=1S/C6H3F3N2O2/c7-4-3(5(8)9)1-2-10-6(4)11(12)13/h1-2,5H |
InChIキー |
ICGJZQDDFQDVGN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(F)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


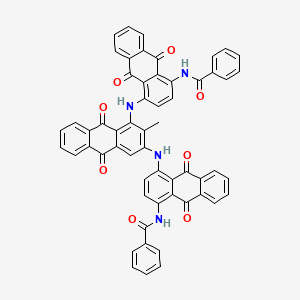
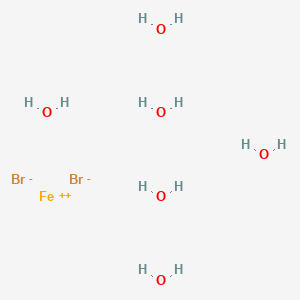
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
amine](/img/structure/B15251920.png)
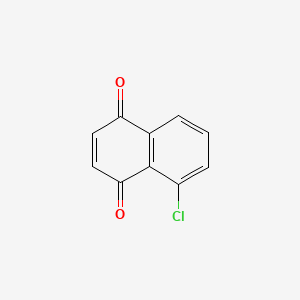

![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)
